Junceellolide J

Description

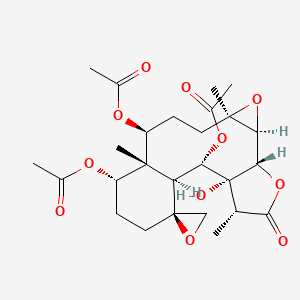

Junceellolide J is a briarane-type diterpenoid isolated from the gorgonian coral Junceella fragilis, collected in the South China Sea. Its structure, including absolute configuration, was confirmed through single-crystal X-ray diffraction analysis and chemical conversion . Briarane diterpenoids are characterized by a bicyclic framework with a γ-lactone ring and diverse oxygenation patterns.

Properties

Molecular Formula |

C26H36O11 |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

[(1S,2S,3R,4R,7S,8S,10R,13S,14R,15S,18S)-2,15-diacetyloxy-3-hydroxy-4,10,14-trimethyl-5-oxospiro[6,9-dioxatetracyclo[12.4.0.03,7.08,10]octadecane-18,2'-oxirane]-13-yl] acetate |

InChI |

InChI=1S/C26H36O11/c1-12-22(30)36-21-20-23(5,37-20)9-7-16(33-13(2)27)24(6)17(34-14(3)28)8-10-25(11-32-25)18(24)19(26(12,21)31)35-15(4)29/h12,16-21,31H,7-11H2,1-6H3/t12-,16-,17-,18+,19-,20-,21-,23+,24-,25+,26+/m0/s1 |

InChI Key |

BLEPLMPWNFVRAZ-UAXKXOAUSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](CC[C@@]4([C@H]2O4)C)OC(=O)C)([C@H](CC[C@@]35CO5)OC(=O)C)C)OC(=O)C)O |

Canonical SMILES |

CC1C(=O)OC2C1(C(C3C(C(CCC4(C2O4)C)OC(=O)C)(C(CCC35CO5)OC(=O)C)C)OC(=O)C)O |

Synonyms |

junceellolide J |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Briarane diterpenoids exhibit significant structural diversity due to variations in substituents (e.g., acetyl, methoxy, chlorine) and double-bond configurations. Below is a comparative analysis of Junceellolide J and key analogues:

Key Structural Insights :

- Chlorine Substitution : Critical for anti-HBV activity (Junceellolides B and C) .

- Diene Systems : Δ3,5(16)-diene enhances antiviral activity, while Δ3,5-conjugated dienes (e.g., Junceellolide P) may influence stereochemical interactions .

- Hydroxylation : this compound and Fragilide A share a rare 6-hydroxy group, which may modulate solubility or target binding .

Anti-HBV Activity

- Junceellolides B and C :

Antifouling Activity

- Junceellolide D : EC₅₀ of 14.5 µM against B. amphitrite larvae .

- Praelolide (analogue): EC₅₀ of 16.7 µM .

Cytotoxicity

- Junceellolides M-P: No growth inhibition (IC₅₀ ≥ 40 µM) in A549, MG63, and SMMC-7721 cell lines .

- Junceellolides B and C: Non-cytotoxic at antiviral concentrations, highlighting selectivity .

Source and Ecological Significance

Q & A

Basic Research Questions

Q. What validated spectroscopic and chromatographic methods are recommended for determining the absolute configuration and purity of Junceellolide J?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments), high-resolution mass spectrometry (HR-MS), and X-ray crystallography for structural confirmation. For purity, use high-performance liquid chromatography (HPLC) with ultraviolet (UV) or evaporative light scattering detection (ELSD). Discrepancies in reported data should be addressed by cross-referencing with published protocols and ensuring solvent system standardization .

Q. What experimental protocols are critical for the isolation of this compound from its natural source while preserving structural integrity?

- Methodological Answer : Employ bioassay-guided fractionation using solvent partitioning (e.g., ethyl acetate vs. aqueous phases) followed by column chromatography (silica gel, Sephadex LH-20). Optimize extraction parameters (temperature, pH) to avoid degradation. Document retention times and solvent ratios for reproducibility .

Q. How should researchers design initial bioactivity screens for this compound to ensure relevance to its hypothesized biological targets?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive and negative controls. Prioritize target-specific assays (e.g., kinase inhibition for anticancer activity) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations). Include solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability between studies. Replicate experiments under standardized conditions (cell lines, culture media, assay protocols) and assess batch-to-batch compound variability using LC-MS profiling .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer : Integrate omics approaches (transcriptomics, proteomics) with chemical proteomics to identify binding partners. Use CRISPR-Cas9 knockout models to validate target pathways. Employ molecular dynamics simulations to predict ligand-receptor interactions and validate with surface plasmon resonance (SPR) .

Q. How can structure-activity relationship (SAR) studies for this compound derivatives be optimized to balance synthetic feasibility and biological relevance?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives. Use computational tools (e.g., molecular docking, ADMET prediction) to pre-screen virtual libraries. Synthesize analogs with modular substitutions (e.g., acyl groups) and test in parallelized bioassays .

Q. What systematic review frameworks are most effective for synthesizing fragmented data on this compound’s ecological roles or biosynthetic pathways?

- Methodological Answer : Follow PRISMA guidelines for literature screening and data extraction. Use academic databases (PubMed, Web of Science) with Boolean operators to minimize retrieval bias. Critically appraise studies using JBI’s checklist for methodological rigor, focusing on sample size, controls, and statistical methods .

Methodological Considerations

- Literature Review : Avoid over-reliance on Google Scholar; prioritize databases with advanced search filters (e.g., PubMed’s MeSH terms) to ensure comprehensive and reproducible searches .

- Experimental Design : Pre-register protocols on platforms like Open Science Framework to reduce publication bias and enhance transparency .

- Data Reporting : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplemental data submission, including raw spectral files and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.